molecular formula C18H21N3O3S B12031285 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 765281-64-9

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B12031285
CAS No.: 765281-64-9
M. Wt: 359.4 g/mol
InChI Key: IUOWECZPBYDSNS-YBFXNURJSA-N
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Description

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C18H21N3O3S It is a derivative of 3,4,5-trimethoxybenzaldehyde and thiosemicarbazone, characterized by the presence of methoxy groups and a thiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit metalloenzymes or disrupt metal-dependent biological processes. Additionally, the compound may interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
  • 3,4,5-Trimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 3,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone

Uniqueness

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

765281-64-9

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C18H21N3O3S/c1-12-6-5-7-14(8-12)20-18(25)21-19-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11H,1-4H3,(H2,20,21,25)/b19-11+

InChI Key

IUOWECZPBYDSNS-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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